molecular formula C11H18N4O B11801574 2-(3-Aminopyrrolidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one

2-(3-Aminopyrrolidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one

Cat. No.: B11801574
M. Wt: 222.29 g/mol
InChI Key: NIJWQKKSFJZEDX-UHFFFAOYSA-N
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Description

2-(3-Aminopyrrolidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. The compound features a pyrimidine ring substituted with an aminopyrrolidine group, an ethyl group, and a methyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopyrrolidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The introduction of the aminopyrrolidine group can be achieved via nucleophilic substitution reactions. For instance, a halogenated pyrimidine intermediate can react with 3-aminopyrrolidine in the presence of a base to form the desired product.

    Alkylation: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminopyrrolidine moiety, leading to the formation of imine or oxime derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the aminopyrrolidine group, potentially yielding dihydropyrimidine or reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Bases like sodium hydride or potassium carbonate, along with appropriate nucleophiles, are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic structures.

    Biology: It has shown promise in modulating biological pathways, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the context of cancer treatment and anti-inflammatory properties.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine core but differ in the substituents attached to the ring.

    1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds have a pyridine ring fused to a pyrrole ring, offering different biological activities and chemical properties.

Uniqueness

2-(3-Aminopyrrolidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the aminopyrrolidine group, in particular, contributes to its potential as a versatile scaffold for drug development.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-6-ethyl-3-methylpyrimidin-4-one

InChI

InChI=1S/C11H18N4O/c1-3-9-6-10(16)14(2)11(13-9)15-5-4-8(12)7-15/h6,8H,3-5,7,12H2,1-2H3

InChI Key

NIJWQKKSFJZEDX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2CCC(C2)N)C

Origin of Product

United States

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